![molecular formula C6H4BrN3 B152543 3-Bromo-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-13-8](/img/structure/B152543.png)
3-Bromo-1H-pyrazolo[3,4-c]pyridine
Descripción general
Descripción
3-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a useful synthetic intermediate in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Aplicaciones Científicas De Investigación
Fluorescence Properties and Sensing Applications
The pyrazolopyridine compounds, including derivatives like “3-Bromo-1H-pyrazolo[3,4-c]pyridine”, often exhibit strong fluorescence. This property makes them useful for sensing applications where they can be used to detect the presence of various substances based on fluorescence changes under UV light .
Pharmaceutical Research
Compounds within the pyrazolopyridine class have been studied for their potential pharmaceutical applications. They have shown significant inhibitory activity in various assays, suggesting potential use in drug discovery and development .
Synthesis Methods Development
The synthesis of pyrazolopyridine derivatives, including “3-Bromo-1H-pyrazolo[3,4-c]pyridine”, is an area of active research. New methods are being developed to improve the efficiency and yield of these compounds, which can be applied in various fields such as medicinal chemistry .
Biomedical Applications
Pyrazolopyridines have been explored for their biomedical applications due to their structural versatility and biological activity. They may be used in the development of new therapeutic agents .
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a technique used to produce pyrazolopyridine derivatives more efficiently. This method can potentially be applied to “3-Bromo-1H-pyrazolo[3,4-c]pyridine” to streamline its production for research and industrial purposes .
Direcciones Futuras
The future directions for the study of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-Bromo-1H-pyrazolo[3,4-c]pyridine, involve further exploration of their synthetic strategies and approaches . This includes the development of challenging de novo syntheses for further functionalisation or introduction of alternative substituent patterns .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It’s suggested that similar compounds, like pyrazolo[3,4-b]pyridine derivatives, inhibit trka . The inhibition of TRKA could potentially lead to the suppression of downstream signal transduction pathways, which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are crucial for cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the pyrazolo[3,4-b]pyridine derivatives, compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially influence the bioavailability of the compound.
Result of Action
Related compounds have shown significant inhibitory activity, as indicated by their ic50 values .
Propiedades
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCOJNSEVIFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506261 | |
Record name | 3-Bromo-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
76006-13-8 | |
Record name | 3-Bromo-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the key challenges addressed by the novel synthesis method for 3-Bromo-1H-pyrazolo[3,4-c]pyridine?
A1: The novel synthesis method described in the research tackles the difficulty of purifying a reaction intermediate due to its instability []. This challenge is overcome by employing a protection and deprotection strategy. Specifically, the intermediate mixture is first reacted to introduce an acetyl protecting group, allowing for easier separation and purification. Subsequently, the acetyl group is removed using potassium carbonate, yielding the final desired product, 3-Bromo-1H-pyrazolo[3,4-c]pyridine []. This approach simplifies the purification process and increases the overall yield of the synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.